Sulbentine Sulbentine Dibenzthion is an aromatic amine.
SULBENTINE is a small molecule drug with a maximum clinical trial phase of II.
structure
Brand Name: Vulcanchem
CAS No.: 350-12-9
VCID: VC0544100
InChI: InChI=1S/C17H18N2S2/c20-17-19(12-16-9-5-2-6-10-16)13-18(14-21-17)11-15-7-3-1-4-8-15/h1-10H,11-14H2
SMILES: Array
Molecular Formula: C17H18N2S2
Molecular Weight: 314.5 g/mol

Sulbentine

CAS No.: 350-12-9

Cat. No.: VC0544100

Molecular Formula: C17H18N2S2

Molecular Weight: 314.5 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Sulbentine - 350-12-9

Specification

CAS No. 350-12-9
Molecular Formula C17H18N2S2
Molecular Weight 314.5 g/mol
IUPAC Name 3,5-dibenzyl-1,3,5-thiadiazinane-2-thione
Standard InChI InChI=1S/C17H18N2S2/c20-17-19(12-16-9-5-2-6-10-16)13-18(14-21-17)11-15-7-3-1-4-8-15/h1-10H,11-14H2
Standard InChI Key QFVAWNPSRQWSDU-UHFFFAOYSA-N
Canonical SMILES C1N(CSC(=S)N1CC2=CC=CC=C2)CC3=CC=CC=C3
Appearance Solid powder
Melting Point 101.5 °C

Introduction

Chemical Structure and Properties of Sulbentine

Sulbentine’s molecular structure is defined by a tetrahydro-2H-1,3,5-thiadiazine-2-thione core, with two benzene rings attached via methylene bridges. The compound is achiral, lacking defined stereocenters or E/Z isomerism . Its SMILES representation, S=C1SCN(CC2=CC=CC=C2)CN1CC3=CC=CC=C3\text{S=C1SCN(CC2=CC=CC=C2)CN1CC3=CC=CC=C3}, highlights the symmetrical arrangement of sulfur and nitrogen atoms within the heterocyclic ring. The InChIKey identifier QFVAWNPSRQWSDU-UHFFFAOYSA-N\text{QFVAWNPSRQWSDU-UHFFFAOYSA-N} further confirms its unique structural configuration .

Physicochemical Characteristics:

  • Molecular Formula: C17H18N2S2\text{C}_{17}\text{H}_{18}\text{N}_{2}\text{S}_{2}

  • Molecular Weight: 314.468 g/mol

  • Solubility: Limited aqueous solubility due to hydrophobic aromatic substituents.

  • Stability: Decomposes in aqueous solutions to release bioactive isothiocyanates .

The compound’s classification under WHO Anatomical Therapeutic Chemical (ATC) codes as D01AE09\text{D01AE09} underscores its role as a topical antifungal agent .

Mechanism of Action: Prodrug Conversion and Antimicrobial Effects

Sulbentine functions as a prodrug, undergoing hydrolysis in physiological conditions to generate isothiocyanates (R-N=C=S) . These reactive intermediates disrupt microbial cellular processes through:

  • Inhibition of Thiol-Containing Enzymes: Isothiocyanates covalently bind to cysteine residues in enzymes, impairing metabolic pathways essential for microbial survival .

  • Cell Membrane Disruption: The hydrophobic nature of isothiocyanates compromises fungal membrane integrity, leading to cell lysis .

This dual mechanism explains Sulbentine’s efficacy against dermatophytes and yeast-like fungi, such as Candida albicans and Candida parapsilosis, while showing limited activity against Gram-negative bacteria .

Antimicrobial Efficacy: Comparative Analysis

Recent studies have evaluated Sulbentine’s minimal inhibitory concentrations (MICs) against common pathogens, comparing it to newer derivatives and standard antimicrobials (Tables 1–2) .

Table 1: Antibacterial Activity of Sulbentine and Comparators (MIC, µg/mL)

PathogenSulbentineCiprofloxacinCompound 3
Staphylococcus aureus2500.3231.25
Enterococcus faecalis5000.6462.5
Escherichia coli>5000.04250

Table 2: Antifungal Activity of Sulbentine and Comparators (MIC, µg/mL)

PathogenSulbentineFluconazoleCompound 3
Candida albicans31.251.9515.62
Candida parapsilosis1250.9757.8

Key findings include:

  • Gram-Positive Bacteria: Sulbentine exhibits moderate activity against Staphylococcus aureus (MIC: 250 µg/mL) but is outperformed by ciprofloxacin (MIC: 0.32 µg/mL) and synthetic derivatives like Compound 3 (MIC: 31.25 µg/mL) .

  • Fungi: While effective against Candida parapsilosis (MIC: 125 µg/mL), newer compounds achieve MICs as low as 7.8 µg/mL, highlighting opportunities for structural optimization .

Pharmacokinetics and Clinical Applications

Pharmacokinetic Profile:

  • Topical Absorption: Limited systemic absorption minimizes toxicity risks.

  • Metabolism: Hepatic conversion to inactive metabolites, excreted renally .

Clinical Uses:

  • Dermatomycoses: First-line treatment for tinea pedis, corporis, and cruris.

  • Adjunctive Therapy: Combined with keratolytic agents for onychomycosis .

Future Perspectives: Derivative Development and Research Gaps

Recent synthetic efforts have yielded derivatives with enhanced potency. For instance, 3-cyclopropyl-5-(4-carboxycyclohexyl-methyl)-tetrahydro-2H-1,3,5-thiadiazine-2-thione (Compound 3) demonstrates MICs of 31.25 µg/mL against Staphylococcus aureus and 7.8 µg/mL against Candida parapsilosis, surpassing Sulbentine’s efficacy . Future research should prioritize:

  • Structure-Activity Relationships: Modifying substituents to improve Gram-negative coverage.

  • Toxicological Studies: Assessing long-term safety of next-generation derivatives.

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